Tert-butyl(2,2-dimethylpropyl)azanium chloride

Vue d'ensemble

Description

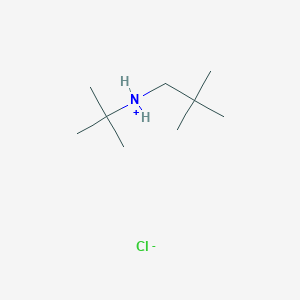

Tert-butyl(2,2-dimethylpropyl)azanium chloride is a useful research compound. Its molecular formula is C9H22ClN and its molecular weight is 179.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Chemical Reactions and Stable Adduct Formation

Tert-butyl(2,2-dimethylpropyl)azanium chloride is involved in the formation of stable adducts through reactions with dialkylphosphorous acids. The resulting compounds demonstrate inertness towards further transformations, showcasing its potential in creating stable chemical structures (Gazizov et al., 2015).

2. Convertible Reagent in Multi-Component Reactions

This compound serves as a convertible reagent in Groebke–Blackburn multi-component reactions. It is particularly effective in the removal of the tert-butyl group from resulting imidazo[1,2-a]azines and -azoles, which can be achieved on a gram scale without the need for chromatographic purification (Krasavin et al., 2008).

3. Polymerization Processes

It plays a crucial role in the polymerization process, particularly in creating macroinitiators for org- and water-soluble functional copolymers using nitroxide-mediated controlled radical polymerization (Lessard et al., 2010). Additionally, it is utilized in the high-molecular-weight poly(tert-butyl acrylate) polymerization process, especially in the context of chain transfer to solvent (Lessard et al., 2009).

4. Hydroxyl Group Protection

This compound is integral in the development of chemical agents for hydroxyl group protection, demonstrating stability under various conditions and providing a platform for diverse hydroxyl-protecting applications, including in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

5. Reaction Dynamics and Kinetics

The compound's involvement in various chemical reactions, such as with tert-butyllithium and esters, offers insights into reaction dynamics and kinetics, contributing significantly to the understanding of tertiary alcohol and glycol formation (Petrov et al., 1958). It also plays a role in the solvolysis processes, challenging existing assumptions and contributing to the understanding of solvolysis transition states (Gajewski, 2001).

6. Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the compound has been used to develop sterically demanding, water-soluble alkylphosphines, significantly improving catalyst activity and efficiency (DeVasher et al., 2004).

7. Photodissociation Dynamics

The tert-butyl radical, derived from this compound, has been studied in photodissociation dynamics, providing valuable insights into the behavior of radicals under photofragment translational spectroscopy (Negru et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl(2,2-dimethylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-8(2,3)7-10-9(4,5)6;/h10H,7H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTGBWNSNQBVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C[NH2+]C(C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl-](/img/structure/B1413348.png)